molecular formula C9H7ClF2O B12444034 3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde

3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde

Cat. No.: B12444034
M. Wt: 204.60 g/mol
InChI Key: ZHNDSWDFYVLPDI-UHFFFAOYSA-N
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Description

3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with a propionaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde typically involves the reaction of 3-chloro-4,5-difluorobenzaldehyde with appropriate reagents to introduce the propionaldehyde group. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired transformation. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Chloro-4,5-difluoro-phenyl)-propionic acid.

    Reduction: 3-(3-Chloro-4,5-difluoro-phenyl)-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4,5-difluoro-phenyl)-propionaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the propionaldehyde group

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-(3-chloro-4,5-difluorophenyl)propanal

InChI

InChI=1S/C9H7ClF2O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h3-5H,1-2H2

InChI Key

ZHNDSWDFYVLPDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)CCC=O

Origin of Product

United States

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